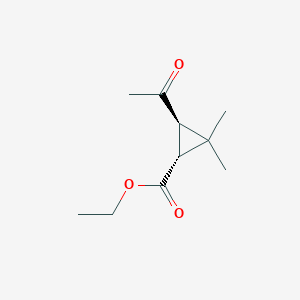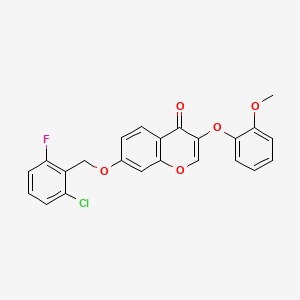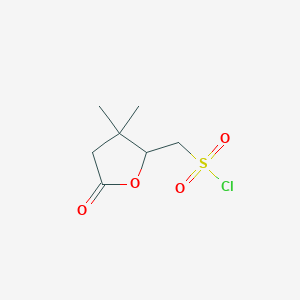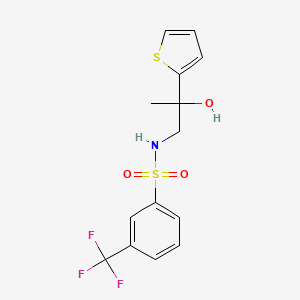
1-(3-Chloro-2-methylphenyl)-3,3-dimethyl-2-azetanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-2-methylphenyl)-3,3-dimethyl-2-azetanone is an organic compound characterized by its unique azetidinone ring structure
Métodos De Preparación
The synthesis of 1-(3-Chloro-2-methylphenyl)-3,3-dimethyl-2-azetanone typically involves the reaction of 3-chloro-2-methylphenyl derivatives with appropriate azetidinone precursors. The reaction conditions often include the use of solvents such as ethanol or dioxane, and bases like sodium carbonate to facilitate the reaction . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(3-Chloro-2-methylphenyl)-3,3-dimethyl-2-azetanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Aplicaciones Científicas De Investigación
1-(3-Chloro-2-methylphenyl)-3,3-dimethyl-2-azetanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research has explored its potential use in developing pharmaceutical agents due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloro-2-methylphenyl)-3,3-dimethyl-2-azetanone involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit urease, an enzyme responsible for various pathological conditions. The inhibition occurs through the binding of the compound to the active site of the enzyme, thereby preventing its catalytic activity .
Comparación Con Compuestos Similares
1-(3-Chloro-2-methylphenyl)-3,3-dimethyl-2-azetanone can be compared with other similar compounds such as:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains a chloro and methyl group on the phenyl ring but differs in its thiazole structure.
1-Aroyl-3-(3-chloro-2-methylphenyl)thiourea: This compound shares the chloro and methyl substitutions but has a thiourea moiety instead of the azetidinone ring.
The uniqueness of this compound lies in its azetidinone ring, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3,3-dimethylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c1-8-9(13)5-4-6-10(8)14-7-12(2,3)11(14)15/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSARHOGJQDXWIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CC(C2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B2433077.png)



![3-allyl-9-(4-bromophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2433087.png)
![4-[(1-Hydroxypyridin-1-ium-2-yl)methyl]-2,8-bis(trifluoromethyl)quinoline](/img/new.no-structure.jpg)
![ethyl 6-chloro-4-[(4-chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2433090.png)
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2433091.png)

![2,2-dichloro-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2433094.png)

![Tert-butyl 6-amino-7,7-dimethyl-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2433099.png)
